molecular formula C18H17N3OS B2636629 N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1170793-26-6

N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2636629
CAS No.: 1170793-26-6
M. Wt: 323.41
InChI Key: PJSXDQXPSSEUDY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a cyclobutanecarboxamide core substituted with a benzothiazole moiety and a pyridin-3-ylmethyl group. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(14-6-3-7-14)21(12-13-5-4-10-19-11-13)18-20-15-8-1-2-9-16(15)23-18/h1-2,4-5,8-11,14H,3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSXDQXPSSEUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Preparation of the pyridin-3-ylmethyl intermediate: This involves the functionalization of pyridine, often through halogenation followed by nucleophilic substitution.

    Cyclobutanecarboxamide formation: The cyclobutanecarboxylic acid is converted to its corresponding acid chloride, which then reacts with the benzo[d]thiazole and pyridin-3-ylmethyl intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenated reagents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole and pyridin-3-ylmethyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pharmacological and Physicochemical Comparisons

  • Enzymatic Interactions : The cyclobutane ring’s strain energy could influence binding to enzymatic pockets, differentiating it from more flexible propanamide derivatives (e.g., 11 ) .
  • Thermal Stability : Melting points for analogues like 3l–3p range from 106–181°C , suggesting that the target compound’s stability may depend on its substituent arrangement.

Mechanistic Insights from Analogues

  • Antimicrobial Activity : The patent for the target compound emphasizes its efficacy against multidrug-resistant tuberculosis (MDR-TB) and malaria . This aligns with the antifungal activity of 4a–4p , indicating that benzothiazole-carboxamide hybrids broadly disrupt microbial cell integrity.
  • Anti-inflammatory Potential: Analogues like 9b with methoxyphenyl groups exhibit anti-inflammatory effects , suggesting that the target compound’s pyridinylmethyl group could modulate similar pathways.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a pyridine group and a cyclobutane carboxamide structure. Its unique configuration allows for various interactions with biological targets, making it a candidate for drug development.

Property Value
Molecular FormulaC15H14N2OS
Molecular Weight270.35 g/mol
Structural FeaturesBenzo[d]thiazole, Pyridine, Cyclobutane

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies have shown that this compound can inhibit tumor cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells, which is crucial for preventing tumor growth.
  • Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly at the G1/S phase transition, thereby inhibiting cell division.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects against various pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
  • Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, contributing to their death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents .
  • Antimicrobial Evaluation :
    • Research published in Antibiotics reported that compounds with a benzo[d]thiazole structure showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Structure Activity Relationship (SAR) :
    • SAR studies indicate that modifications on the pyridine ring can enhance biological activity, suggesting that further optimization could yield more potent derivatives .

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